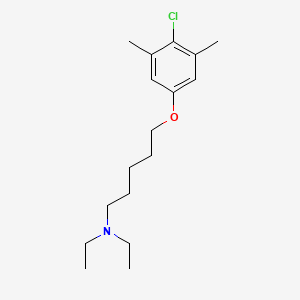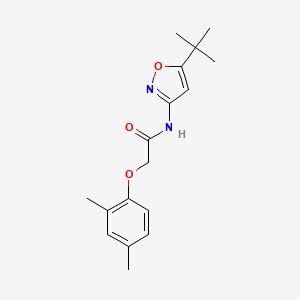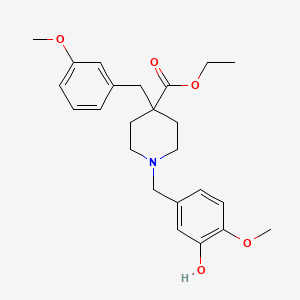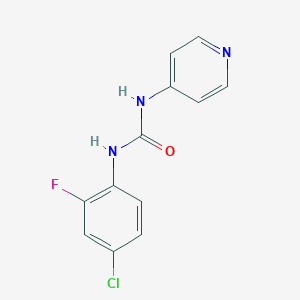
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine
Overview
Description
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as CDP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of selective norepinephrine reuptake inhibitors and has been shown to have potential therapeutic applications in various diseases, including depression and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that is involved in the regulation of mood, attention, and arousal. By inhibiting the reuptake of norepinephrine, this compound increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced neurotransmission and improved mood and attention.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the concentration of norepinephrine in the brain, which leads to enhanced neurotransmission and improved mood and attention. It also increases the release of dopamine, another neurotransmitter that is involved in the regulation of mood and attention. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine has several advantages for lab experiments. It is a selective norepinephrine reuptake inhibitor, which allows researchers to study the specific effects of norepinephrine on various physiological and biochemical processes. It also has a rapid onset of action, which allows researchers to study its effects over a short period of time.
One limitation of this compound for lab experiments is that it is a relatively new compound, and its long-term effects have not been extensively studied. Additionally, this compound has been shown to have potential cardiovascular effects, which may limit its use in certain research studies.
Future Directions
There are several future directions for research on 5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of research is the potential use of this compound in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder (PTSD). Another area of research is the development of more selective norepinephrine reuptake inhibitors that have fewer side effects. Additionally, research on the long-term effects of this compound is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its use in the treatment of depression. Studies have shown that this compound has a rapid onset of action and can improve depressive symptoms in patients with major depressive disorder.
Another area of research has been its use in the treatment of ADHD. This compound has been shown to improve attention and reduce hyperactivity in children with ADHD. It has also been shown to have fewer side effects compared to traditional ADHD medications such as methylphenidate.
properties
IUPAC Name |
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-16-12-14(3)17(18)15(4)13-16/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYJMCMUJWGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)
![methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4735740.png)
![5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4735755.png)
![ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate](/img/structure/B4735762.png)

![4-(methoxymethyl)-6-methyl-3-[(4-nitrobenzylidene)amino]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4735779.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4735785.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4735799.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4735808.png)
![1-benzyl-4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}piperazine](/img/structure/B4735809.png)
![4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4735818.png)